Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a polycyclic framework with distinct substituents. The molecule features:
- A cyclopentyl ester group at position 3, influencing lipophilicity and metabolic stability.
- A 4-(4-chloro-3-nitrophenyl) substituent at position 4, introducing strong electron-withdrawing effects (Cl and NO₂ groups) that may enhance reactivity or binding to electron-deficient targets.
- A 7-(3,4-dimethoxyphenyl) group, contributing electron-donating methoxy groups that modulate solubility and intermolecular interactions.
- A 2-methyl group and 5-oxo moiety, common in bioactive hexahydroquinolines associated with calcium channel modulation and antimicrobial activity .
This compound’s structural complexity necessitates precise crystallographic analysis, often achieved via programs like SHELXL and OLEX2 for refinement and visualization .
Properties
Molecular Formula |
C30H31ClN2O7 |
|---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H31ClN2O7/c1-16-27(30(35)40-20-6-4-5-7-20)28(18-8-10-21(31)23(13-18)33(36)37)29-22(32-16)12-19(14-24(29)34)17-9-11-25(38-2)26(15-17)39-3/h8-11,13,15,19-20,28,32H,4-7,12,14H2,1-3H3 |
InChI Key |
UJKJMUXGWMQPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC5CCCC5 |
Origin of Product |
United States |
Biological Activity
Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the hexahydroquinoline class and features various functional groups that enhance its chemical reactivity. Its molecular formula is C27H30ClN3O5 with a molecular weight of approximately 564.04 g/mol. The presence of chloro, nitro, and methoxy groups suggests a rich landscape for biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to this compound exhibit a range of biological activities:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell lines.
- Antimicrobial Properties : Related compounds have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Certain analogs have been explored for their anti-inflammatory potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. Key steps may include:
- Formation of the Hexahydroquinoline Core : Utilizing cyclization reactions.
- Functional Group Modifications : Incorporating chloro and nitro groups through electrophilic aromatic substitution.
- Final Carboxylation : Introducing the carboxylate moiety to complete the structure.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl | Hydroxy and methoxy groups | Anticancer |
| Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo | Nitro and dimethoxy groups | Antimicrobial |
| Ethyl 5-Oxohexahydroquinoline | Simple hexahydroquinoline structure | Moderate biological activity |
The unique combination of substituents in Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl enhances its biological activity compared to structurally similar compounds.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Interaction studies focus on:
- Receptor Binding Affinity : Investigating how the compound interacts with various biological targets.
- Metabolism Studies : Evaluating how the compound is processed in biological systems.
Future Directions
Research on this compound is ongoing. Future studies should focus on:
- In Vivo Studies : Assessing efficacy in animal models.
- Mechanistic Studies : Understanding the pathways through which it exerts its effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related hexahydroquinoline derivatives (Table 1), focusing on substituent variations and their implications.
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
| Compound Name | Ester Group | Position 4 Substituent | Position 7 Substituent | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|---|
| Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Cyclopentyl | 4-chloro-3-nitrophenyl | 3,4-dimethoxyphenyl | ~627* | High reactivity (NO₂), moderate lipophilicity | [14, 16] |
| Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Ethyl | 4-chloro-3-nitrophenyl | 3,4-dimethoxyphenyl | 526.97 | Enhanced solubility (ethyl ester) | [16] |
| Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Cyclohexyl | 4-hydroxy-3-methoxyphenyl | Phenyl | 487.59 | Reduced electron-withdrawing effects | [2] |
| Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Methyl | 2-chloro-5-nitrophenyl | - | ~390† | Steric hindrance (trimethyl groups) | [4] |
| Cyclopentyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate | Cyclopentyl | 4-methoxyphenyl | 4-methoxyphenyl | ~550‡ | High symmetry, potential for π-π stacking | [9] |
*Estimated based on ; †Calculated from formula in ; ‡Approximated from substituent contributions.
Key Insights:
Ethyl esters (e.g., ) offer better aqueous solubility, critical for pharmacokinetics .
Conversely, methoxy groups (e.g., in ) increase electron density, favoring interactions with hydrophobic pockets . The 3,4-dimethoxyphenyl group at position 7 (target compound) provides dual electron-donating effects, contrasting with phenyl or single-methoxy substituents in analogues .
Crystallographic and Conformational Differences :
- Derivatives with trimethyl groups () exhibit puckered ring conformations, as analyzed via Cremer-Pople coordinates , whereas the target compound’s 3,4-dimethoxyphenyl group may stabilize planar configurations via hydrogen bonding .
The nitro group in the target compound may confer unique reactivity, such as nitroreductase activation in prodrug designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
